molecular formula C13H17BrN2S B5749708 1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine

1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine

Cat. No. B5749708
M. Wt: 313.26 g/mol
InChI Key: SRRXZDLALXNSBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine, also known as BCTEP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. BCTEP belongs to the class of piperazine derivatives and is known to possess potent pharmacological properties.

Mechanism of Action

1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine acts as a selective antagonist of the T-type calcium channel, which is known to play a crucial role in the transmission of pain signals in the nervous system. By blocking the T-type calcium channel, 1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine reduces the excitability of neurons and thereby reduces pain.
Biochemical and Physiological Effects:
1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine has been shown to have a number of biochemical and physiological effects. It has been found to reduce the release of neurotransmitters such as glutamate and substance P, which are known to play a role in the transmission of pain signals. 1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine has also been shown to reduce the activity of inflammatory cells, which can contribute to the development of chronic pain.

Advantages and Limitations for Lab Experiments

1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine has several advantages for lab experiments. It is a potent and selective antagonist of the T-type calcium channel, which makes it a valuable tool for studying the role of this channel in pain transmission. However, 1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine has some limitations as well. It is relatively expensive, which can limit its use in some experiments. Additionally, it has a short half-life, which can make it difficult to maintain consistent levels of the compound in experimental animals.

Future Directions

There are several future directions for the study of 1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine. One area of interest is the potential application of 1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine in the treatment of other diseases such as epilepsy and Parkinson's disease. Additionally, further studies are needed to determine the optimal dosage and administration of 1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine for therapeutic use. Finally, the development of more potent and selective T-type calcium channel antagonists may lead to the discovery of new drugs for the treatment of pain and other diseases.

Synthesis Methods

The synthesis of 1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine involves the reaction of 4-bromobenzoyl chloride with ethyl piperazine in the presence of a base such as triethylamine. The resulting product is then treated with carbon disulfide to obtain the final compound, 1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine.

Scientific Research Applications

1-[(4-bromophenyl)carbonothioyl]-4-ethylpiperazine has been extensively studied for its potential applications in the treatment of various diseases such as neuropathic pain, anxiety, and depression. It has been found to possess potent analgesic properties and has been shown to be effective in reducing pain in animal models of neuropathic pain.

properties

IUPAC Name

(4-bromophenyl)-(4-ethylpiperazin-1-yl)methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2S/c1-2-15-7-9-16(10-8-15)13(17)11-3-5-12(14)6-4-11/h3-6H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRRXZDLALXNSBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=S)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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